BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Receptor Binding α1-Adrenoceptor Drug Discovery

The compound 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone (CAS 946313-04-8) is an organic molecule featuring a chlorophenyl group, an ethoxypyridazinyl moiety, and a piperazine ring. Publicly available primary research data establishing a defined biological target, mechanism of action, or comparative performance profile for this specific compound is currently absent from peer-reviewed literature and authoritative databases.

Molecular Formula C18H21ClN4O2
Molecular Weight 360.84
CAS No. 946313-04-8
Cat. No. B2978565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone
CAS946313-04-8
Molecular FormulaC18H21ClN4O2
Molecular Weight360.84
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3
InChIKeyHOHFJAKEDOZPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone (CAS 946313-04-8): A Baseline Assessment


The compound 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone (CAS 946313-04-8) is an organic molecule featuring a chlorophenyl group, an ethoxypyridazinyl moiety, and a piperazine ring. Publicly available primary research data establishing a defined biological target, mechanism of action, or comparative performance profile for this specific compound is currently absent from peer-reviewed literature and authoritative databases. Existing supplier listings do not provide quantitative structure-activity relationship (SAR) data . Based on its structural features, the compound belongs to the broader class of piperazine-pyridazinone derivatives, which have been investigated primarily for their binding affinity toward α1-adrenergic receptors (α1-AR), as evidenced by studies on related analogs [1].

Why Generic Substitution of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone Is Scientifically Unsupported


Generic substitution within the piperazine-pyridazinone chemical class is not scientifically justified without compound-specific data. Published pharmacological models for α1-adrenergic receptor antagonists show that minor structural modifications, such as the length of the alkyl spacer, the nature of the alkoxy group on the arylpiperazine, or the terminal heterocyclic fragment, can alter receptor binding affinity by up to two orders of magnitude [1]. For instance, changing from a methoxy to an isopropoxy substituent on an arylpiperazine-pyridazinone core resulted in a 100-fold improvement in affinity [1]. Therefore, in the absence of direct comparative data for CAS 946313-04-8—specifically its Ki values and selectivity profile against any target—any claim of functional equivalence to a close analog is empirically unfounded. Selection for research purposes must be based on the compound's own verified performance in the intended assay, not on class-level assumptions.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone: A Data Gap Analysis


Absence of Direct Comparative Binding Data Against Primary Pharmacological Targets

A direct, quantitative comparison between 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone and any specific analog is not possible. No peer-reviewed study was found that explicitly reports a Ki, IC50, or EC50 value for this compound against any biological target. The most scientifically grounded approach is to infer a potential but unverified class-level activity. Research on closely related piperazine-pyridazinone structures shows they can achieve high affinity for the α1-adrenergic receptor. For example, compound 17 in Betti et al. (2006) demonstrated a Ki of 0.28 nM for α1-AR [1]. However, this is not a direct head-to-head comparison and cannot be used to claim performance for the target compound. This represents a critical data gap for scientific selection.

Receptor Binding α1-Adrenoceptor Drug Discovery

Lack of Evidence for Selectivity Profile Over Off-Target Receptors

A key differentiator for a research compound is its selectivity profile against related off-target receptors. For piperazine-pyridazinone scaffolds, selectivity for α1-AR over α2-AR and 5-HT1A receptors is a critical performance parameter. In Betti et al., lead compound 5 showed significant selectivity for α1-AR over α2-AR, with a ratio of 203 [1]. No selectivity data exists for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone. Any assumption of a similar selectivity window is scientifically invalid, as subtle structural changes are known to drastically alter receptor subtype selectivity within this chemical class [1]. This lack of evidence makes it impossible to differentiate this compound based on an off-target action.

Selectivity α2-Adrenoceptor 5-HT1A Receptor

Unverified In Vitro Functional Activity and Potency

Receptor binding affinity does not confirm functional activity (e.g., agonism vs. antagonism). For α1-AR, a functional antagonism assay, such as measuring the inhibition of phenylephrine-induced calcium mobilization, is key to demonstrating pharmacological relevance. Scientific literature for this compound lacks any such in vitro functional data. In contrast, reference antagonists like prazosin have well-characterized functional antagonism profiles [1]. Without this data, the compound's functional utility as an agonist or antagonist for any receptor system remains purely speculative, making it a high-risk choice for functional assay development.

Functional Assay Calcium Mobilization Antagonism

Undefined Physicochemical and Stability Specifications

For practical use, a compound's solubility, stability in common solvents (DMSO, water), and storage requirements are critical procurement parameters. Supplier pages list the compound with a powder storage condition at -20°C for 3 years, but provide no experimental solubility data . Similarly, there is no published solution stability profile. This lack of basic characterization data contrasts with well-documented tool compounds, where solubility limits and degradation pathways are quantified, thus aiding in experimental design and reducing batch-to-batch variability risks.

Solubility Stability Procurement

Potential Application Scenarios for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone Limited by Data Scarcity


Exploratory Tool for α1-Adrenoceptor Subtype Screening Panels

Given the class-level inference that structurally related piperazine-pyridazinone analogs can bind with subnanomolar affinity to α1-AR, one potential but unvalidated application is screening this compound against a panel of α1-AR subtypes (α1A, α1B, α1D) to discover novel subtype-selective tools [1]. This is a high-risk, high-reward scenario where the compound's value is contingent on generating its own primary data, not on any pre-existing evidence of differentiation.

Negative Control in Structure-Activity Relationship (SAR) Studies

If a research program possesses a closely related, well-characterized active compound, this molecule could serve as a probe to define SAR boundaries. For example, its lack of a specific alkoxy or halo-substitution pattern compared to an active analog could help define the structural features critical for target engagement or functional activity. Its value is derived from its structural divergence from an active congener, rather than an inherent property.

Chemical Biology Probe for Off-Target Profiling

Despite lacking a defined primary target, the compound could be included in a broad off-target profiling panel (e.g., against a kinase panel, GPCR panel, or the SafetyScreen44 panel from Eurofins) to identify any serendipitous activity [2]. This scenario is based on the 'fail-early, fail-cheap' principle in drug discovery, where identifying off-target liabilities or new polypharmacology can be valuable.

Synthetic Intermediates or Building Block for Library Synthesis

The compound's structural features (a chlorophenyl acetyl group and an ethoxypyridazinyl-piperazine) may make it a valuable intermediate for combinatorial library synthesis, as claimed in supplier descriptions . In this scenario, differentiation lies not in biological activity but in its chemical utility as a scaffold for generating diverse analogs for future screening.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.